Superior Pyrrole Formation Yield with Glycine Ethyl Ester: 1-Phenyl Derivative (95%) vs. Symmetric Dimethyl (70%) and Ethoxy (90%) Analogs
The 1-phenyl derivative (1b) provides a 95% isolated yield of pyrrole 6 upon reaction with glycine ethyl ester, compared to 70% for the symmetric dimethyl analog (1a, R1 = R2 = Me) and 90% for the 1-ethoxy analog (1c, R1 = Me, R2 = OEt) under identical chemoselective 1,2-addition conditions [1]. This represents a 25-percentage-point yield improvement over the dimethyl analog and a 5-point advantage over the ethoxy analog.
| Evidence Dimension | Isolated yield in pyrrole synthesis via chemoselective addition of glycine ethyl ester to 1,6-dioxo-2,4-diene |
|---|---|
| Target Compound Data | 95% (compound 6, from 1b) |
| Comparator Or Baseline | 70% (compound 5, from 1a, symmetric dimethyl analog); 90% (compound 7, from 1c, 1-ethoxy analog) |
| Quantified Difference | +25 percentage points vs. 1a; +5 percentage points vs. 1c |
| Conditions | Glycine ethyl ester hydrochloride, SiO₂ chromatography (EtOAc/hexane 1:5), room temperature, described in Ong et al. J. Org. Chem. 1998, 63, 9131-9134. |
Why This Matters
Higher isolated yield directly reduces raw material cost per unit product, simplifies purification, and increases throughput in medicinal chemistry and process research laboratories.
- [1] Ong, C. W.; Chen, C. M.; Wang, L. H.; Jan, J. J. Efficient Synthesis of Pyrroles from Chemoselective Addition of Primary Amines to 1,6-Dioxo-2,4-dienes. J. Org. Chem. 1998, 63 (24), 9131–9134. DOI: 10.1021/jo981566x. View Source
